4-(azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(Azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a benzofuran moiety and an azepane sulfonyl group. Its molecular formula is C₂₃H₂₄N₄O₅S, with a molecular weight of 486.5 g/mol . The compound’s structure combines a sulfonamide-linked azepane ring (a seven-membered saturated heterocycle) with a 1,3,4-oxadiazole-2-amine scaffold, which is frequently explored in medicinal chemistry for its antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c28-21(16-9-11-18(12-10-16)33(29,30)27-13-5-1-2-6-14-27)24-23-26-25-22(32-23)20-15-17-7-3-4-8-19(17)31-20/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDDTWOOBXXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide family. Its structural uniqueness lies in the azepane sulfonyl group and benzofuran-2-yl substituent. Below is a comparison with structurally analogous compounds:
Key Observations :
- Sulfonamide Groups : The azepane sulfonyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., benzyl or cyclohexyl in LMM5/LMM11) due to its larger, flexible ring structure .
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